2-bromonaphthalene-1,4-dione

Descripción

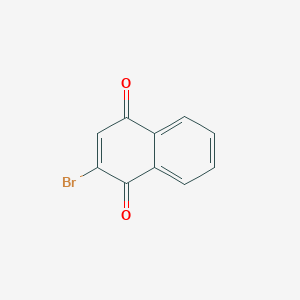

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromonaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOHPBJYGGFYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174688 | |

| Record name | 1,4-Naphthalenedione, 2-bromo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065-37-4 | |

| Record name | 1,4-Naphthoquinone, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMO-1,4-NAPHTHOQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 2-bromo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromonaphthalene-1,4-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3SMU54CXM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-bromonaphthalene-1,4-dione

Authored for Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This section provides the fundamental chemical identifiers for 2-bromonaphthalene-1,4-dione.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2065-37-4[1] |

| Synonyms | 2-Bromo-1,4-naphthoquinone, 2-Bromo-p-naphthoquinone, 3-Bromo-1,4-naphthoquinone |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is crucial for its identification, purification, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrO₂ | [1] |

| Molecular Weight | 237.05 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | 130.5–132 °C | [2] |

| ¹H NMR (CDCl₃) | δ 8.21-8.14 (m, 1H), 8.11-8.05 (m, 1H), 7.80-7.73 (m, 2H), 7.52 (s, 1H) | [2] |

| ¹³C NMR (CDCl₃) | 182.4 (C), 177.8 (C), 140.3 (CH), 140.1 (C), 134.4 (CH), 134.1 (CH), 131.7 (C), 130.9 (C), 127.8 (CH), 126.9 (CH) | [2] |

| Infrared (KBr) | 3050, 1675, 1655, 1585, 1570, 1330, 1310, 1295, 1270, 1245, 1220, 1120, 1060, 910, 890, 820, 790, 775, 670, 665 cm⁻¹ | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of biologically active derivatives are provided.

Synthesis of this compound from 1-Naphthol[2]

This protocol outlines the synthesis via bromination and oxidation of 1-naphthol.

Materials:

-

1-Naphthol

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Water

-

Methylene Chloride

-

Saturated Sodium Bicarbonate Solution

-

Magnesium Sulfate

-

95% Ethanol

Equipment:

-

3-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

500-mL addition funnel

-

Thermometer

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

To the three-necked flask, add glacial acetic acid (500 mL), water (1000 mL), and N-bromosuccinimide (71.2 g, 0.40 mol).

-

Warm the mixture to 45°C to obtain a yellow solution.

-

Prepare a solution of 1-naphthol (14.4 g, 0.10 mol) in glacial acetic acid (500 mL).

-

Add the 1-naphthol solution dropwise to the reaction flask over 75 minutes, maintaining the temperature at 45°C. The solution will turn red.

-

Stir the reaction mixture for an additional 30 minutes at 45°C.

-

Cool the mixture to room temperature.

-

Dilute the mixture with water (1500 mL) and extract with methylene chloride (6 x 400 mL).

-

Combine the organic extracts and wash sequentially with water (4 x 400 mL) and saturated sodium bicarbonate solution (4 x 300 mL).

-

Dry the organic layer over magnesium sulfate and remove the solvent by rotary evaporation to yield a yellow solid.

-

Recrystallize the crude product from 95% ethanol to afford pure this compound (yield: 18.50 g, 78%).

General Protocol for Nucleophilic Substitution with Amines

This compound serves as a versatile substrate for synthesizing various 2-amino-1,4-naphthoquinone derivatives, which have shown significant biological activity.[3][4]

Materials:

-

This compound

-

Desired primary or secondary amine

-

Ethanol or Diethyl Ether

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for reaction work-up

Procedure:

-

Dissolve this compound in ethanol or diethyl ether in a round-bottom flask.

-

Add the desired amine (typically 1.0-1.2 equivalents) to the solution.

-

Add a base such as triethylamine or potassium carbonate (1.0-1.5 equivalents) to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 18–72 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent in vacuo.

-

Purify the residue by flash column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired 2-amino-1,4-naphthoquinone derivative.

Biological Activity and Applications

Naphthoquinones, including derivatives of this compound, are recognized for their broad spectrum of biological activities, with particular promise in anticancer research.[5][6][7]

Anticancer Activity

The anticancer effects of 1,4-naphthoquinone derivatives are often attributed to their ability to generate reactive oxygen species (ROS) and to act as Michael acceptors, readily reacting with cellular thiols such as cysteine and glutathione.[8] This reactivity can disrupt cellular redox balance and inhibit key enzymes, leading to apoptosis and inhibition of cell proliferation.

A study on the anticancer properties of derivatives synthesized from this compound revealed potent cytotoxic profiles. The presence of the electron-withdrawing bromo group was found to be advantageous for cytotoxicity.[4]

Quantitative Anticancer Activity of this compound Derivatives: [4]

| Compound Structure (R group at position 2) | IC₅₀ against HEC1A Cancer Cells (µM) |

| -NH(CH₂)₂-morpholine | 9.55 |

| -NH(CH₂)₂-piperidine | 4.16 |

| -NH(CH₂)₂-pyrrolidine | 1.24 |

Application as a Cysteine Sensor

The reactivity of the electrophilic double bond in this compound with thiol groups forms the basis of its use as a colorimetric and fluorescent sensor for cysteine. The Michael addition of the cysteine thiol group to the naphthoquinone core leads to a change in the electronic properties of the molecule, resulting in a detectable change in its absorption and emission spectra.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanism of anticancer action for 1,4-naphthoquinones and the workflow for its application as a cysteine sensor.

Caption: Proposed anticancer mechanism of 1,4-naphthoquinones.

Caption: Experimental workflow for cysteine detection.

References

- 1. 2-溴-1,4-萘醌 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. prepchem.com [prepchem.com]

- 3. t-BuOK mediated oxidative coupling amination of 1,4-naphthoquinone and related 3-indolylnaphthoquinones with amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 5. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Evaluation of Two 1,4-Naphthoquinone Derivatives Against a Breast Human Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of 2-bromonaphthalene-1,4-dione

This technical guide provides a comprehensive overview of 2-bromonaphthalene-1,4-dione, a key intermediate in the development of novel therapeutic agents. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the creation of anticancer compounds.

Core Compound Properties

This compound, also known as 2-bromo-1,4-naphthoquinone, is a halogenated aromatic compound belonging to the naphthoquinone class. Its chemical structure is fundamental to its reactivity and utility as a precursor in organic synthesis.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₅BrO₂ | [1][2] |

| Molecular Weight | 237.05 g/mol | [1][2] |

| CAS Number | 2065-37-4 | [2] |

| Appearance | Solid | |

| Melting Point | 131-133 °C | |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2-Bromo-1,4-naphthoquinone, 3-Bromo-1,4-naphthoquinone | [1] |

Synthesis and Reactivity

General Synthetic Utility

This compound is a valuable precursor for creating a variety of derivatives, particularly in the development of anticancer agents. The presence of the bromine atom is crucial for the biological activity of many of its subsequent analogues. In several studies, it has been used as a starting material to synthesize compounds with greater cytotoxicity towards cancer cells. For instance, it has been reacted with various amines to produce aminonaphthoquinones, a class of compounds with noted biological activities. The general reaction involves the nucleophilic substitution of the bromine atom.

Experimental Protocols: Synthesis of Naphthalene-1,4-dione Analogues

The following is a generalized experimental protocol for the synthesis of aminonaphthoquinone analogues using this compound as a starting material, based on procedures described in the literature.[3][4]

Objective: To synthesize 2-amino-substituted naphthalene-1,4-dione derivatives.

Materials:

-

This compound

-

A selected amine (e.g., 4-(2-aminoethyl)morpholine)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) as a base

-

An appropriate solvent (e.g., Tetrahydrofuran (THF), Ethanol (EtOH))

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add the selected amine to the solution.

-

Add the base (Et₃N or K₂CO₃) to the reaction mixture to facilitate the reaction.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 18-72 hours), monitoring the reaction progress using thin-layer chromatography (TLC).[4]

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The crude product is then purified, commonly by column chromatography, to yield the desired aminonaphthoquinone derivative.

Caption: General workflow for the synthesis of aminonaphthoquinone analogues.

Biological Activity and Applications in Drug Development

Naphthalene-1,4-dione and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[5] The mechanism of action for many naphthoquinones is believed to involve their ability to accept electrons, leading to the formation of radical anions and the generation of reactive oxygen species (ROS), which can cause cellular damage.[6]

This compound serves as a critical building block in the development of potent anticancer agents. Studies have shown that analogues synthesized from this compound exhibit significant cytotoxicity against various cancer cell lines.[3] The presence of a halogen at the 2-position of the naphthoquinone ring has been identified as a key factor for maintaining the potency of these compounds.[3] For example, 2-bromo-substituted aminonaphthoquinones have demonstrated better cytotoxicity profiles compared to their non-halogenated counterparts.[3]

Caption: Logical relationship in anticancer drug development.

Safety Information

This compound is associated with certain hazards. According to its GHS classification, it can cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily serving as a versatile intermediate in the synthesis of biologically active molecules. Its role as a precursor for novel anticancer agents is particularly noteworthy, with research demonstrating the importance of its bromo-substitution for therapeutic efficacy. Further investigation into the synthesis and biological activities of new derivatives of this compound holds promise for the development of next-generation therapies.

References

- 1. 1,4-Naphthalenedione, 2-bromo- | C10H5BrO2 | CID 74944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 2-Bromonaphthalene-1,4-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromonaphthalene-1,4-dione, a vital intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide presents available qualitative data, supplemented with quantitative data for the parent compound, 1,4-naphthoquinone, to provide a valuable reference. Furthermore, a detailed experimental protocol for determining the solubility of crystalline organic compounds is provided to enable researchers to generate precise data as required.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. However, qualitative assessments indicate its solubility behavior. For comparative purposes, quantitative data for the parent compound, 1,4-naphthoquinone, is included.

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Qualitative Solubility |

| Chloroform | CHCl₃ | Slightly Soluble[1] |

| Methanol | CH₃OH | Slightly Soluble (with heating)[1] |

Table 2: Quantitative Solubility of 1,4-Naphthoquinone (Parent Compound)

| Solvent | Chemical Formula | Solubility (M) | Temperature (°C) |

| Toluene | C₇H₈ | 0.48 | Not Specified[2] |

| Ionic Liquid | - | 0.6 | 22[2] |

| Ionic Liquid | - | 1.9 | 60[2] |

Note: The parent compound, 1,4-naphthoquinone, is described as almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents.[3] It is also very soluble in alkali hydroxide solutions.[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a crystalline organic compound like this compound. The isothermal shake-flask method is a widely accepted and reliable technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Vials with screw caps

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by analyzing samples at different time points until the concentration plateaus.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to accelerate the separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the respective solvent, expressing the result in appropriate units such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

Caption: Workflow for solubility determination.

Applications in Drug Development

This compound serves as a key starting material in the synthesis of various analogues with potential anticancer properties. For instance, it is utilized in nucleophilic substitution reactions to introduce different amine functionalities, leading to compounds that are evaluated for their cytotoxicity against cancer cell lines. The solubility of this compound in reaction solvents is a critical parameter for the efficient synthesis of these novel drug candidates. A study on naphthalene-1,4-dione analogues highlighted the importance of the bromo-substitution for cytotoxic activity.[5]

References

- 1. 2-BROMO-1,4-NAPHTHOQUINONE [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]

- 4. 1,4-Naphthoquinone | C10H6O2 | CID 8530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-bromonaphthalene-1,4-dione Remains Elusive in Publicly Available Resources

A comprehensive search of publicly available scientific literature and spectral databases has revealed a notable absence of detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-bromonaphthalene-1,4-dione. Despite the compound's utility as a synthetic intermediate in the development of novel anticancer agents, specific quantitative data, including chemical shifts (δ), coupling constants (J), and multiplicities, are not readily accessible. Similarly, detailed experimental protocols for the NMR spectroscopic analysis of this specific molecule are not documented in the reviewed sources.

While numerous studies detail the synthesis and spectral characterization of derivatives of this compound, the foundational NMR data for the parent compound remains unpublished or indexed in the searched repositories. For instance, research on the reactions of 2,3-dibromonaphthalene-1,4-dione provides spectral information for its amino-substituted products, but not for the mono-brominated precursor.

This lack of available data prevents the compilation of the requested in-depth technical guide, including structured data tables and specific experimental methodologies for this compound.

General Workflow for NMR Spectral Analysis

For researchers seeking to acquire and analyze NMR data for compounds such as this compound, a general experimental and analytical workflow can be outlined. This process represents a standard approach in chemical characterization and structure elucidation.

Caption: General workflow for NMR sample preparation, data acquisition, and spectral analysis.

The above diagram illustrates the logical progression from sample preparation to the final structural assignment of a chemical compound using NMR spectroscopy. This standardized protocol would be applicable for the analysis of this compound, should a sample become available for characterization.

Professionals in the fields of chemical research and drug development are encouraged to consult specialized spectral databases and consider experimental determination to obtain the specific NMR data for this compound.

An In-depth Technical Guide to the FT-IR Characteristic Absorption Peaks of 2-Bromonaphthalene-1,4-dione

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) characteristic absorption peaks for 2-bromonaphthalene-1,4-dione. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical vibrational modes and offers a comprehensive experimental protocol for acquiring an FT-IR spectrum of a solid sample.

Molecular Structure and Expected Vibrational Modes

This compound is a quinone derivative characterized by a naphthalene ring system, two carbonyl groups, and a bromine substituent. The key functional groups that give rise to characteristic absorption bands in the infrared spectrum are:

-

Aromatic C-H bonds: Present on the benzene ring fused to the quinone.

-

Carbonyl (C=O) groups: Two carbonyl groups are part of the quinone structure.

-

Alkene C=C bonds: Within the aromatic and quinone rings.

-

Carbon-Bromine (C-Br) bond: The substituent on the quinone ring.

The expected FT-IR absorption peaks for these functional groups are summarized in the table below. The precise position of these peaks can be influenced by the overall molecular structure, including conjugation and electronic effects of the substituents.

Data Presentation: Characteristic FT-IR Absorption Peaks

The following table summarizes the expected characteristic FT-IR absorption peaks for this compound based on its functional groups. The wavenumber ranges are derived from established infrared spectroscopy correlation tables.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100 - 3010 | Medium | Aromatic C-H Stretch |

| ~1680 - 1650 | Strong | C=O Stretch (Quinone) |

| ~1600 - 1475 | Medium to Weak | Aromatic C=C Stretch |

| ~860 - 680 | Strong | Aromatic C-H Bending |

| Below 700 | Medium to Strong | C-Br Stretch |

Note: The carbonyl (C=O) stretching frequency in quinones is highly characteristic and typically appears as a strong band. The presence of the bromine atom and conjugation within the naphthalene ring system can cause slight shifts in the exact peak positions.

Experimental Protocols

Obtaining a high-quality FT-IR spectrum of this compound, which is a solid, requires proper sample preparation. The two most common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[4][5]

3.1. KBr Pellet Method

This traditional method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.[4][5]

-

Sample Preparation:

-

Thoroughly dry analytical grade KBr powder in an oven at approximately 105°C for at least one hour to remove any moisture.[6]

-

In an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine powder.[4][7]

-

Add approximately 100-200 mg of the dried KBr powder to the mortar. The recommended sample-to-KBr ratio is between 0.2% and 1%.[4][7]

-

Gently mix the sample and KBr, then grind the mixture for 3-5 minutes to ensure it is homogeneous and has a very small particle size to minimize light scattering.[6][7]

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure to form a clear, transparent pellet.[4]

-

-

Analysis:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of a blank KBr pellet to account for any absorbed water or scattering effects.[5]

-

Acquire the FT-IR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.[8]

-

3.2. Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique that requires minimal sample preparation.[5]

-

Sample Preparation and Analysis:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent like isopropanol or ethanol and allowing it to dry completely.[4][9]

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal surface.[4][9]

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[4][9]

-

Collect the FT-IR spectrum.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for identifying the characteristic absorption peaks of this compound using FT-IR spectroscopy.

Caption: FT-IR analysis workflow for a solid sample.

References

- 1. IR Absorption Table [webspectra.chem.ucla.edu]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. eng.uc.edu [eng.uc.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. jascoinc.com [jascoinc.com]

- 6. scribd.com [scribd.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. researchgate.net [researchgate.net]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

Unraveling the Molecular Fragmentation of 2-Bromonaphthalene-1,4-dione: A Mass Spectrometric Guide

For Immediate Release

This technical guide provides an in-depth analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 2-bromonaphthalene-1,4-dione. The information presented herein is crucial for researchers, scientists, and drug development professionals engaged in the structural elucidation and characterization of brominated naphthoquinones and related compounds.

Core Fragmentation Analysis

Under electron ionization, this compound is expected to undergo a series of characteristic fragmentation reactions. The initial ionization event will form a molecular ion radical cation ([M]⁺•). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 236 and 238.

The subsequent fragmentation is predicted to proceed through several key pathways, primarily involving the loss of the bromine atom and sequential elimination of carbonyl groups (as carbon monoxide, CO). The stability of the resulting aromatic cations is a significant driving force for these fragmentation processes.

Predicted Mass Spectrometry Data

The following table summarizes the expected major fragments, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z (for ⁷⁹Br isotope) | m/z (for ⁸¹Br isotope) | Proposed Fragment Ion | Formula | Remarks |

| 236 | 238 | [C₁₀H₅BrO₂]⁺• | C₁₀H₅BrO₂ | Molecular Ion (M⁺•) |

| 208 | 210 | [C₁₀H₅BrO]⁺• | C₁₀H₅BrO | Loss of CO from the molecular ion |

| 180 | 182 | [C₁₀H₅Br]⁺• | C₁₀H₅Br | Loss of a second CO molecule |

| 157 | - | [C₁₀H₅O₂]⁺ | C₁₀H₅O₂ | Loss of the Br• radical from the molecular ion |

| 129 | - | [C₉H₅O]⁺ | C₉H₅O | Loss of CO from the [M-Br]⁺ ion |

| 101 | - | [C₈H₅]⁺ | C₈H₅ | Loss of a second CO molecule from the [M-Br]⁺ ion |

| 76 | - | [C₆H₄]⁺ | C₆H₄ | Fragmentation of the naphthalene ring system |

Experimental Protocols

Methodology for Electron Ionization Mass Spectrometry (EI-MS)

A standard experimental protocol for obtaining the mass spectrum of a solid, thermally stable compound like this compound is as follows:

-

Sample Preparation: A small quantity of the crystalline sample is introduced into a capillary tube or onto a direct insertion probe.

-

Ionization: The sample is vaporized by heating within the ion source of the mass spectrometer.[1] The vaporized molecules are then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[2]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at its specific m/z value, generating the mass spectrum.

Visualization of Fragmentation Pathways

The logical relationships of the proposed fragmentation pathways are illustrated in the following diagrams.

Caption: Proposed EI fragmentation of this compound.

Caption: General workflow for EI-MS analysis.

References

Stability and Storage of 2-Bromonaphthalene-1,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the recommended storage conditions and a detailed framework for assessing the stability of 2-bromonaphthalene-1,4-dione. In the absence of extensive empirical data for this specific compound, this document outlines best practices and standardized protocols derived from the stability testing of related naphthoquinones and halogenated aromatic compounds. The information herein is intended to guide researchers in ensuring the integrity of this compound for experimental use and to provide a foundation for developing robust stability-indicating analytical methods.

Introduction

This compound is a halogenated naphthoquinone of significant interest in organic synthesis and as a potential intermediate in the development of novel therapeutic agents. The inherent reactivity of the naphthoquinone ring, coupled with the presence of a bromine substituent, necessitates a thorough understanding of its chemical stability to ensure the reliability and reproducibility of research outcomes. This guide addresses the critical aspects of proper storage and handling, and provides detailed protocols for conducting forced degradation studies to elucidate potential degradation pathways and establish a stability profile.

Recommended Storage and Handling

Proper storage is paramount to maintaining the purity and stability of this compound. The following conditions are recommended based on information from chemical suppliers and general best practices for solid organic compounds.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature.[1][2] | Avoids potential degradation from excessive heat. |

| Atmosphere | Store under an inert gas (e.g., argon, nitrogen).[1] | Minimizes the risk of oxidative degradation. |

| Light | Store in a light-resistant container. | Protects against potential photolytic degradation. |

| Moisture | Keep in a tightly sealed container in a dry place.[3] | Prevents hydrolysis and degradation due to moisture. |

| Ventilation | Handle in a well-ventilated area.[3] | General safety precaution for handling chemical powders. |

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for the development of stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.

Objectives of Forced Degradation Studies

-

To identify the likely degradation products.

-

To elucidate the degradation pathways.

-

To demonstrate the specificity of the analytical method.

-

To inform the development of a stable formulation and appropriate storage conditions.

Experimental Protocols for Forced Degradation

The following protocols are generalized for a comprehensive forced degradation study of this compound. The extent of degradation should ideally be targeted between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagents and Conditions | Procedure |

| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) | Dissolve the compound in a suitable solvent and add the acidic solution. Heat at 60-80°C and sample at various time points (e.g., 2, 6, 12, 24 hours). Neutralize the sample before analysis. |

| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (NaOH) | Dissolve the compound in a suitable solvent and add the basic solution. Maintain at room temperature or slightly elevated temperature (e.g., 40°C) and sample at various time points (e.g., 1, 2, 4, 8 hours). Neutralize the sample before analysis. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | Dissolve the compound in a suitable solvent and add the hydrogen peroxide solution. Keep at room temperature and protected from light. Sample at various time points (e.g., 2, 6, 12, 24 hours). |

| Thermal Degradation | Dry Heat (e.g., 60-80°C) | Expose the solid compound to dry heat in a temperature-controlled oven. Sample at various time points (e.g., 24, 48, 72 hours). |

| Photostability | ICH Q1B recommended light source | Expose the solid compound and a solution of the compound to a calibrated light source. A control sample should be wrapped in aluminum foil to exclude light. Analyze both the exposed and control samples after a defined exposure period. |

Analytical Methodology

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or mass spectrometry (MS) detector, is crucial for separating and quantifying the parent compound and its degradation products.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a comprehensive stability assessment of a chemical compound like this compound.

Decision Tree for Handling Stability Results

This diagram provides a logical flow for making decisions based on the outcomes of stability testing.

Conclusion

References

Methodological & Application

Synthesis of 2-Bromonaphthalene-1,4-dione from 2-Naphthol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-bromonaphthalene-1,4-dione, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 2-naphthol. The synthesis is a two-step process involving an initial oxidation of 2-naphthol to 1,4-naphthoquinone, followed by a regioselective bromination. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Data Presentation

| Parameter | Step 1: Oxidation of 2-Naphthol | Step 2: Bromination of 1,4-Naphthoquinone |

| Product | 1,4-Naphthoquinone | This compound |

| CAS Number | 130-15-4[1] | 2065-37-4[2] |

| Molecular Formula | C₁₀H₆O₂[1] | C₁₀H₅BrO₂[2] |

| Molecular Weight | 158.15 g/mol [1] | 237.05 g/mol [2] |

| Appearance | Yellow needles or brownish-green powder[1] | Orange to red-brown crystals |

| Melting Point | 124–125 °C[3] | 131-133 °C |

| Typical Yield | ~75% | ~70-80% |

| Purity (Typical) | >98% | >97% |

| Key Analytical Data | ¹H NMR (CDCl₃, 90 MHz): δ 7.70-8.13 (m, 4H), 6.98 (s, 2H) | ¹³C NMR, IR, Mass Spectrometry |

Experimental Protocols

Step 1: Oxidation of 2-Naphthol to 1,4-Naphthoquinone via Teuber Reaction

This procedure utilizes Fremy's salt (dipotassium nitrosodisulfonate) as a selective oxidizing agent to convert 2-naphthol to 1,4-naphthoquinone. The Teuber reaction is known for its mild conditions and good yields in the oxidation of phenols to quinones.

Materials:

-

2-Naphthol

-

Dipotassium nitrosodisulfonate (Fremy's salt)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Diethyl ether

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

Procedure:

-

In a large separatory funnel, prepare a buffer solution by dissolving 15 g of sodium dihydrogen phosphate in 5 L of distilled water.

-

To this solution, add 90 g (0.33 mole) of dipotassium nitrosodisulfonate (Fremy's salt) and shake until the salt is completely dissolved, resulting in a purple solution.

-

In a separate beaker, prepare a solution of 18.7 g (0.13 mole) of 2-naphthol in 350 mL of diethyl ether.

-

Quickly add the 2-naphthol solution to the Fremy's salt solution in the separatory funnel.

-

Shake the mixture vigorously for approximately 20-30 minutes. During this time, the color of the aqueous layer will change from purple to a red-brown color, indicating the formation of the quinone.

-

Extract the product from the aqueous layer with three 1.2 L portions of chloroform.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure at a temperature of 20–23 °C.

-

The resulting crude product, a somewhat oily red-brown crystalline solid, is then purified.

-

Purify the crude 1,4-naphthoquinone by recrystallization from a minimal amount of hot methanol or petroleum ether (b.p. 80–100 °C) to yield pure, yellow needles.[3][4]

-

Dry the crystals under vacuum. The expected yield is approximately 75%.

Step 2: Regioselective Bromination of 1,4-Naphthoquinone

This protocol describes the regioselective bromination of 1,4-naphthoquinone at the 2-position using bromine in acetic acid.

Materials:

-

1,4-Naphthoquinone

-

Glacial acetic acid

-

Bromine

-

Ice-water

Procedure:

-

In a round-bottom flask, dissolve 1,4-naphthoquinone in glacial acetic acid at room temperature.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of 1,4-naphthoquinone. A typical molar ratio is a slight excess of bromine.

-

Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and unreacted bromine.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and light petroleum, to yield fine orange to red-brown needles. The expected yield is in the range of 70-80%.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Application Note: Protocols for the Synthesis of Brominated 1,4-Naphthoquinones

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of key brominated derivatives of 1,4-naphthoquinone. Brominated naphthoquinones are significant intermediates in the synthesis of novel compounds with a wide range of biological activities, including anticancer, antifungal, and antimalarial properties. The protocols outlined below describe the preparation of 2-bromo-1,4-naphthoquinone and 2-hydroxy-3-bromo-1,4-naphthoquinone, selected for their high yields and relevance in synthetic chemistry. All quantitative data are summarized for clarity, and a general experimental workflow is provided.

Experimental Protocols

Two primary protocols are presented for the synthesis of mono-brominated 1,4-naphthoquinone derivatives. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed throughout these procedures, particularly when handling bromine and other hazardous reagents.

Protocol 1: Synthesis of 2-Bromo-1,4-naphthoquinone

This protocol details the direct electrophilic bromination of 1,4-naphthoquinone to yield the 2-bromo derivative.

Materials:

-

1,4-Naphthoquinone

-

Bromine (Br₂)

-

Glacial Acetic Acid (CH₃COOH)

-

Dichloromethane (CH₂Cl₂) for extraction

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethanol for recrystallization

Procedure:

-

Dissolve 1,4-naphthoquinone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the flask at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

-

Filter the resulting yellow solid, wash with cold water, and then with a small amount of cold ethanol.

-

For further purification, the crude product can be recrystallized from ethanol or purified via column chromatography on silica gel.

-

An alternative work-up involves quenching the reaction with aqueous sodium thiosulfate solution to remove excess bromine, followed by extraction with dichloromethane. The organic layer is then washed with sodium bicarbonate solution, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]

Protocol 2: Synthesis of 2-Hydroxy-3-bromo-1,4-naphthoquinone from Lawsone

This protocol describes the bromination of 2-hydroxy-1,4-naphthoquinone (Lawsone) to produce 2-hydroxy-3-bromo-1,4-naphthoquinone.[2]

Materials:

-

2-Hydroxy-1,4-naphthoquinone (Lawsone)

-

Bromine (Br₂)

-

30% Hydrogen Peroxide (H₂O₂)

-

Chloroform (CHCl₃)

-

2N Sulfuric Acid (H₂SO₄)

-

10% Sodium Thiosulfate (Na₂S₂O₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve Lawsone (1.0 eq) in chloroform in a round-bottom flask and cool the solution to 0°C using an ice bath.

-

Add 2N sulfuric acid to the mixture with stirring.

-

Slowly add a solution of bromine (1.1 eq) and 30% hydrogen peroxide (0.7 ml per gram of Lawsone) to the reaction mixture.[3]

-

Monitor the reaction by TLC until all the Lawsone has been consumed.[2][3]

-

Allow the reaction to warm to room temperature.

-

Add 10% sodium thiosulfate solution to quench and remove any remaining bromine.[2]

-

Transfer the mixture to a separatory funnel and extract the product with chloroform.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as a brown-yellow solid.[2]

Data Presentation

The following tables summarize the reaction conditions and physicochemical properties of the synthesized brominated 1,4-naphthoquinones.

Table 1: Summary of Reaction Conditions and Yields

| Product Name | Starting Material | Key Reagents | Solvent | Yield (%) | Citation |

| 2-Bromo-1,4-naphthoquinone | 1,4-Naphthoquinone | Br₂ | Acetic Acid | 98% | [1] |

| 2,3-Dibromo-1,4-naphthoquinone | 1,4-Naphthoquinone | Br₂ | Dichloromethane | 65% | [1] |

| 2-Hydroxy-3-bromo-1,4-naphthoquinone | Lawsone | Br₂, H₂O₂, H₂SO₄ | Chloroform | 92% | [2] |

Table 2: Physicochemical and Spectroscopic Data of Products

| Compound | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | Appearance | Spectroscopic Data (¹H-NMR, DMSO-d₆) | Citation |

| 2-Bromo-1,4-naphthoquinone | C₁₀H₅BrO₂ | 237.05 | 131-133 | Yellow needles | - | [4][5] |

| 2,3-Dibromo-1,4-naphthoquinone | C₁₀H₄Br₂O₂ | 315.95 | 218-222 | Yellow solid | - | [6][7] |

| 2-Hydroxy-3-bromo-1,4-naphthoquinone | C₁₀H₅BrO₃ | 253.05 | 192 | Brown-yellow solid | δ 8.04-8.02 (m, 2H, H6/H7), 7.87-7.81 (m, 2H, H5/H8) | [2] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis, work-up, and purification of brominated 1,4-naphthoquinones.

Caption: General workflow for the synthesis of brominated 1,4-naphthoquinones.

References

Application Notes and Protocols: 2-Bromonaphthalene-1,4-dione as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromonaphthalene-1,4-dione is a versatile precursor in organic synthesis, primarily utilized in the development of novel bioactive compounds. Its reactive bromo substituent allows for facile nucleophilic aromatic substitution reactions, enabling the introduction of a wide array of functional groups. This is particularly valuable in medicinal chemistry for the synthesis of potent anticancer agents. The naphthalene-1,4-dione scaffold is a key pharmacophore in a number of therapeutic agents, and derivatives have been shown to exhibit cytotoxicity against various cancer cell lines by targeting specific cellular pathways.

This document provides detailed application notes on the use of this compound in the synthesis of anticancer agents, including experimental protocols and an overview of the relevant biological signaling pathways.

Applications in Anticancer Drug Discovery

Derivatives of this compound have shown significant promise as anticancer agents. By reacting this compound with various amines, a library of 2-amino-naphthalene-1,4-dione analogues can be synthesized. These compounds have demonstrated cytotoxicity against cancer cells, often with a degree of selectivity over non-cancerous cells.

The anticancer activity of these derivatives is linked to their ability to disrupt cellular processes that are hallmarks of cancer, such as altered glucose metabolism (the Warburg effect) and the oxidative stress response regulated by the Keap1-Nrf2 signaling pathway.[1]

Quantitative Data: Cytotoxicity of 2-Amino-naphthalene-1,4-dione Analogues

The following table summarizes the in vitro cytotoxicity of several 2-bromo-substituted naphthalene-1,4-dione analogues against the HEC1A human endometrial cancer cell line and the non-cancerous MAD11 cell line. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells. The selectivity ratio is a measure of the compound's preferential cytotoxicity towards cancer cells.

| Compound ID | Amine Substituent | IC50 (HEC1A) (μM) | IC50 (MAD11) (μM) | Selectivity Ratio (MAD11/HEC1A) |

| 8 | (2-morpholin-4-ylethyl)amino | 9.55 | 20.53 | 2.15 |

| 9 | (3-morpholin-4-ylpropyl)amino | 4.16 | 12.06 | 2.90 |

| 10 | (4-morpholin-4-ylbutyl)amino | 1.24 | 3.27 | 2.64 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-amino-naphthalene-1,4-dione derivatives from this compound.

General Protocol for the Synthesis of 2-(Substituted-amino)-naphthalene-1,4-diones

This protocol is a representative procedure for the nucleophilic aromatic substitution of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine of choice (e.g., (2-morpholin-4-ylethyl)amine)

-

Triethylamine (Et3N) or Potassium Carbonate (K2CO3)

-

Ethanol (EtOH) or Diethyl Ether (Et2O)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in ethanol or diethyl ether.

-

Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq) followed by the base, either triethylamine (1.5 eq) or potassium carbonate (1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane). Reaction times can vary from 18 to 72 hours depending on the reactivity of the amine.[2]

-

Work-up: Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(substituted-amino)-naphthalene-1,4-dione derivative.

Signaling Pathways and Mechanisms of Action

The Warburg Effect

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1] This metabolic shift provides cancer cells with a growth advantage. Naphthalene-1,4-dione derivatives have been shown to target this altered metabolism, leading to cancer cell-specific cytotoxicity.

Caption: The Warburg Effect in cancer cells and its targeting by naphthoquinone derivatives.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress or electrophilic compounds like some naphthalene-1,4-dione derivatives, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of antioxidant and cytoprotective genes. Some anticancer naphthoquinones are thought to exert their effects by modulating this pathway, potentially leading to an overwhelming of the cancer cell's redox balance.

Caption: Modulation of the Keap1-Nrf2 pathway by naphthoquinone derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel anticancer agents derived from this compound.

Caption: General workflow for the development of anticancer agents from this compound.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromonaphthalene-1,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromonaphthalene-1,4-dione is a versatile chemical intermediate employed in the synthesis of a diverse range of 2-substituted naphthalene-1,4-dione derivatives. These derivatives are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their potential as anticancer, antifungal, and antibacterial agents.[1][2][3] The core reactivity of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr), enabling the introduction of various functional groups at the C2 position. This document provides detailed application notes, experimental protocols, and supporting data for the nucleophilic substitution reactions of this compound with a focus on amine, thiol, and alcohol nucleophiles.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic substitution reactions of this compound proceed via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

-

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bonded to the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing carbonyl groups of the quinone moiety are crucial for stabilizing this intermediate by delocalizing the negative charge.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, yielding the 2-substituted naphthalene-1,4-dione product.

Applications in Drug Development

The 2-substituted naphthalene-1,4-dione scaffold is a prominent pharmacophore in the development of new therapeutic agents. The introduction of various substituents at the C2 position allows for the fine-tuning of the molecule's biological activity, selectivity, and pharmacokinetic properties.

-

Anticancer Activity: Many 2-amino and 2-thio substituted naphthalene-1,4-diones have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast, colon, leukemia, and lung cancer.[4][5] The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key cellular enzymes like topoisomerase II.[1] Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the C2 position plays a critical role in the observed cytotoxicity.[3][6]

-

Antifungal and Antibacterial Activity: Derivatives of naphthalene-1,4-dione have also been investigated for their antimicrobial properties.[2] For instance, certain 2-arylamino derivatives have exhibited potent antifungal activity against Candida and Aspergillus niger.[2]

Quantitative Data Presentation

The following tables summarize the yields of nucleophilic substitution reactions on this compound and related halo-naphthalene-1,4-diones with various nucleophiles.

Table 1: Reaction of 2-Halo-naphthalene-1,4-diones with Amine Nucleophiles

| Entry | Halogen (X) | Amine Nucleophile | Product | Yield (%) | Reference |

| 1 | Br | (pyridine-2-yl)methanamine | 2-((pyridine-2-yl)methylamino)-3-bromonaphthalene-1,4-dione | 36.8 | [7] |

| 2 | Br | (pyridine-4-yl)methanamine | 2-aminonaphthalene-1,4-dione | - | [7] |

| 3 | Cl | L-proline | N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-proline | 58 | [4] |

| 4 | Cl | Glycine | N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine | - | [4] |

| 5 | Br | Various Amines | 2-amino substituted naphthalene-1,4-diones | 25-80 | [5] |

Note: Some data is for the analogous 2-chloro or 2,3-dihalo derivatives, which exhibit similar reactivity.

Table 2: Reaction of 2,3-Dibromonaphthalene-1,4-dione with a Thiol Nucleophile

| Entry | Thiol Nucleophile | Product | Yield (%) | Reference |

| 1 | Benzenethiol | 2,3-bis(phenylthio)naphthalene-1,4-dione | - | [8] |

Note: Data for monosubstitution on this compound with thiols is less commonly presented in tabular format, but the reaction is known to proceed.

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution reaction of this compound. These can be adapted for specific nucleophiles.

Protocol 1: General Procedure for Reaction with Amines

Materials:

-

This compound

-

Amine nucleophile (1.0-1.2 equivalents)

-

Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃)) (1.5-2.0 equivalents)

-

Solvent (e.g., ethanol, diethyl ether, or dichloromethane)

-

Standard laboratory glassware

-

Stirring and heating apparatus

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.

-

Add the amine nucleophile (1.0-1.2 equivalents) to the solution.

-

Add the base (1.5-2.0 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to reflux, as required. The reaction time can vary from 18 to 72 hours.[5]

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the solvent is organic, wash the reaction mixture with water and brine. If the solvent is water-miscible, remove it under reduced pressure and dissolve the residue in an organic solvent for washing.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-amino-naphthalene-1,4-dione derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR spectroscopy).

Protocol 2: Procedure for Reaction of 2,3-Dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine[7]

Materials:

-

2,3-Dibromonaphthalene-1,4-dione (1.0 g, 3.16 mmol)

-

(pyridine-2-yl)methanamine (0.330 mL, 3.37 mmol)

-

Dichloromethane (DCM) (25 mL)

-

Two-neck round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent: Toluene:Methanol (9:1)

Procedure:

-

Dissolve 2,3-dibromonaphthalene-1,4-dione (1.0 g, 3.16 mmol) in 25 mL of DCM in a two-neck round-bottom flask with constant magnetic stirring for approximately 15 minutes.

-

Add (pyridine-2-yl)methanamine (0.330 mL, 3.37 mmol) dropwise to the solution. The reaction mixture will change color from yellow to dark orange.

-

After one hour of continuous stirring at room temperature (26 °C), a white precipitate will form. Separate the precipitate by decantation.

-

Continue stirring the bright orange solution for an additional 24 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting dark red solid by column chromatography using silica gel as the stationary phase and a toluene:methanol (9:1) mixture as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to obtain the purified 2-((pyridine-2-yl)methylamino)-3-bromonaphthalene-1,4-dione.

Conclusion

The nucleophilic substitution reactions of this compound provide a facile and efficient route to a wide array of 2-substituted derivatives with significant potential in drug discovery and development. The straightforward SNAr mechanism allows for the predictable introduction of amine, thiol, and other nucleophilic moieties. The provided protocols offer a starting point for the synthesis and exploration of novel naphthalene-1,4-dione-based compounds for therapeutic applications. Further optimization of reaction conditions and exploration of a broader range of nucleophiles will undoubtedly lead to the discovery of new drug candidates with improved efficacy and selectivity.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis and antifungal activity of naphthalene-1,4-diones modified at positions 2, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 6. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]

- 7. researchgate.net [researchgate.net]

- 8. Reactions of thioketones. Part II. Thio-ozonide formation in some nucleophilic reactions of thioketones with amines and with benzenethiol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Reaction of 2-Bromonaphthalene-1,4-dione with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The reaction of 2-bromonaphthalene-1,4-dione with primary amines is a cornerstone synthetic route for producing a diverse library of 2-aminonaphthalene-1,4-dione derivatives. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the primary amine displaces the bromide ion on the electron-deficient naphthoquinone ring.

The resulting 2-aminonaphthoquinone scaffold is a privileged structure in medicinal chemistry and materials science. These compounds are of significant interest due to their wide range of biological activities, including potent anticancer, antifungal, and antibacterial properties.[1][2][3] The introduction of various amine-containing side chains at the C-2 position allows for the fine-tuning of the molecule's physicochemical properties and biological targets.

In drug development, these derivatives have shown significant cytotoxic activity against numerous human cancer cell lines, such as those for glioblastoma, breast, colon, leukemia, and prostate cancers.[1][4] The mechanism of action for their anticancer effects is often attributed to the generation of reactive oxygen species (ROS), inhibition of electron transport, and induction of apoptosis.[1][2] Furthermore, some aminonaphthoquinones function as donor-acceptor chromophores and have been investigated for their potential as selective chemosensors for heavy metal ions like Hg²⁺ and Ni²⁺.[5][6]

This document provides detailed protocols for the synthesis of these valuable compounds and summarizes key data to facilitate their application in research and development.

Reaction Scheme & Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the C-2 position of the this compound ring, leading to the substitution of the bromine atom.

Caption: General reaction scheme for the synthesis of 2-aminonaphthalene-1,4-dione derivatives.

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol is a generalized procedure based on methodologies reported for the synthesis of 2-aminonaphthalene-1,4-dione analogues.[7]

Materials:

-

This compound

-

Primary amine of choice (1.0 - 1.2 equivalents)

-

Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equivalents)

-

Solvent: Ethanol (EtOH) or Diethyl Ether (Et₂O)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Nitrogen or Argon inlet for inert atmosphere (optional, but recommended)

-

Rotary evaporator

-

Glassware for extraction and purification

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Dissolve or suspend the starting material in the chosen solvent (e.g., Ethanol).

-

Add the primary amine (1.0 - 1.2 eq) to the mixture.

-

Add the base (e.g., Et₃N or K₂CO₃, 1.5 - 2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary significantly, typically from 18 to 72 hours.[7]

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove the base and salt byproducts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aminonaphthalene-1,4-dione product.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis and purification of 2-aminonaphthoquinones.

Data Presentation

Table 1: Representative Reaction Conditions

The following table summarizes typical conditions for the synthesis of 2-aminonaphthalene-1,4-dione derivatives.

| Starting Material | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |

| This compound | Various primary amines | Et₃N or K₂CO₃ | EtOH or Et₂O | 18 - 72 | 25 - 80 | [7] |

| 2,3-dibromonaphthalene-1,4-dione | (pyridine-2-yl)methanamine | - | Chloroform | - | 33.1 (as 2-amino-3-bromo product) | [5] |

Note: Yields are highly dependent on the specific amine used.

Table 2: Cytotoxic Activity of Synthesized Aminonaphthoquinones

The resulting 2-aminonaphthoquinone derivatives often exhibit significant biological activity. The table below presents the IC₅₀ values for a series of aminonaphthoquinones synthesized from 1,4-naphthoquinone and various amino acids against several human cancer cell lines. While not starting from the bromo- precursor, this data is representative of the activity of the product class.

| Compound | SF-295 (Glioblastoma) | HCT-116 (Colon) | OVCAR-8 (Ovarian) | PC-3M (Prostate) | NCI-H358M (Lung) | PBMC (Non-cancerous) | Reference |

| IC₅₀ (µg/mL) | |||||||

| ANPQ-Gly | 1.10 | 0.49 | 1.01 | 0.88 | 1.52 | 5.51 | [1] |

| ANPQ-Ala | 1.95 | 1.01 | 1.62 | 1.45 | 1.99 | 7.91 | [1] |

| ANPQ-Val | 2.55 | 1.25 | 2.21 | 1.89 | 2.01 | 8.01 | [1] |

| ANPQ-Leu | 3.89 | 1.55 | 2.95 | 2.01 | 2.51 | 17.61 | [1] |

| ANPQ-Phe | 2.01 | 0.99 | 1.51 | 1.03 | 1.89 | 10.01 | [1] |

| Doxorubicin | 0.02 | 0.01 | 0.05 | 0.03 | 0.04 | 0.10 | [1] |

ANPQ: Aminonaphthoquinone; PBMC: Peripheral Blood Mononuclear Cells. Doxorubicin is a standard chemotherapy drug shown for comparison.

Proposed Mechanism of Action for Cytotoxicity

For professionals in drug development, understanding the potential mechanism of action is crucial. The cytotoxic activity of aminonaphthoquinones is often linked to their ability to induce oxidative stress within cancer cells.

Caption: Proposed mechanism of cytotoxicity for aminonaphthoquinone compounds in cancer cells.

References

- 1. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antifungal activity of naphthalene-1,4-diones modified at positions 2, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 2-Acetyl-3-aminophenyl-1,4-naphthoquinones: Synthesis and In Vitro Antiproliferative Activities on Breast and Prostate Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. espublisher.com [espublisher.com]

- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

Application Notes and Protocols: Synthesis of Anticancer Agents from 2-Bromonaphthalene-1,4-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel anticancer agents derived from 2-bromonaphthalene-1,4-dione. The focus is on the synthesis of 2-aminonaphthoquinone derivatives, their cytotoxic activity against various cancer cell lines, and the underlying mechanisms of action.

Introduction

Naphthoquinones are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Derivatives of 1,4-naphthoquinone, in particular, have shown promise as potent cytotoxic agents against a range of human cancer cell lines.[2][3] The synthesis of these compounds often involves the nucleophilic substitution of a leaving group on the naphthoquinone ring with various amines, leading to a diverse library of 2-aminonaphthoquinone derivatives. This document outlines the synthesis of such derivatives starting from this compound, summarizes their anticancer efficacy, and elucidates their proposed mechanisms of action.

Data Presentation: Anticancer Activity of 2-Aminonaphthoquinone Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2-aminonaphthoquinone derivatives against a panel of human cancer cell lines. The data highlights the potential of these compounds as effective anticancer agents.

| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-((2-morpholinoethyl)amino)-naphthalene-1,4-dione | HEC1A (Endometrial) | 10.22 | [3] |

| 2 | 2-bromo-3-((2-morpholinoethyl)amino)naphthalene-1,4-dione | HEC1A (Endometrial) | 9.55 | [3] |

| 3 | 2-bromo-3-((3-(dimethylamino)propyl)amino)naphthalene-1,4-dione | HEC1A (Endometrial) | 4.16 | [3] |

| 4 | 2-bromo-3-(piperidin-1-yl)naphthalene-1,4-dione | HEC1A (Endometrial) | 1.24 | [3] |

| 5i | 2,3-bis(benzylamino)naphthalene-1,4-dione | A549 (Lung) | 6.15 | [4] |

| CNFD | 6b,7-dihydro-5H-cyclopenta[b]naphtho[2,1-d]furan-5,6(9aH)-dione | MCF-7 (Breast) | 3.06 (24h), 0.98 (48h) | [5] |

| 7b | Benzoacridine-5,6-dione derivative | MCF-7 (Breast) | 5.4 | [6] |

| 13 | Imine derivative | MCF-7 (Breast) | IC50 in range 5.4-47.99 | [6] |

| 14 | Imine derivative | MCF-7 (Breast) | IC50 in range 5.4-47.99 | [6] |

| 15 | Imine derivative | MCF-7 (Breast) | IC50 in range 5.4-47.99 | [6] |

| 44 | Imidazole derivative | HEC1A (Endometrial) | 6.4 | [3][7] |

Experimental Protocols

Protocol 1: General Synthesis of 2-(Substituted-amino)-naphthalene-1,4-diones

This protocol describes the general procedure for the nucleophilic substitution of this compound with a primary or secondary amine.[8][9]

Materials:

-

This compound

-

Substituted amine (e.g., morpholine, piperidine, etc.)

-

Triethylamine (Et3N) or Potassium Carbonate (K2CO3)

-

Ethanol (EtOH) or Diethyl ether (Et2O)

-

Dichloromethane (DCM) for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol or diethyl ether, add the desired amine (1.0-1.2 eq) and a base such as triethylamine or potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature for 18-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-